molecular formula C9H12N2O2 B1299885 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid CAS No. 32287-00-6

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid

Cat. No.: B1299885
CAS No.: 32287-00-6
M. Wt: 180.2 g/mol
InChI Key: JPFHYMMFZMXFMY-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Biochemical Analysis

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . These interactions suggest that this compound may have potential therapeutic applications in inflammatory and degenerative diseases.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and function. For example, it has been reported to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These effects highlight the potential of this compound as a modulator of immune responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes such as COX-2, leading to their inhibition . Additionally, it can interact with transcription factors, thereby modulating gene expression . These interactions result in the downregulation of pro-inflammatory genes and the upregulation of anti-inflammatory genes, contributing to its overall anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation . Long-term studies have shown that it maintains its biological activity over extended periods, making it a reliable candidate for in vitro and in vivo experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been reported . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transporters that facilitate its uptake and efflux.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid typically involves the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further processed to obtain the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and improve efficiency . This approach allows for the rapid synthesis of the compound under controlled conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFHYMMFZMXFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357328
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357328
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32287-00-6
Record name 4,5,6,7-Tetrahydro-2-methyl-2H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32287-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
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